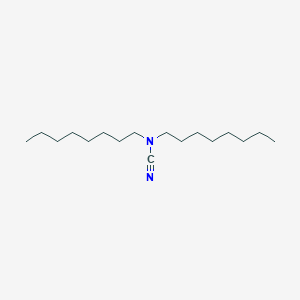
Dioctylcyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioctylcyanamide is an organic compound that belongs to the class of cyanamides. It is characterized by the presence of two octyl groups attached to a central cyanamide moiety. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dioctylcyanamide typically involves the reaction of octylamine with cyanogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{2 C_8H_{17}NH_2 + ClCN} \rightarrow \text{(C_8H_{17})_2NCN + 2 HCl} ]
The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
On an industrial scale, this compound can be produced using a continuous flow reactor. This method allows for better control over reaction parameters and improves the yield of the product. The reactants are fed into the reactor at a controlled rate, and the reaction mixture is continuously stirred to ensure uniformity.
Chemical Reactions Analysis
Types of Reactions
Dioctylcyanamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction of this compound can yield primary amines.
Substitution: The cyanamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.
Major Products
Oxidation: Nitrile oxides.
Reduction: Primary amines.
Substitution: Various substituted cyanamides.
Scientific Research Applications
Dioctylcyanamide has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical reagent.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dioctylcyanamide involves its interaction with specific molecular targets. The cyanamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cyanamide: A simpler analog with a single cyanamide group.
Dicyanamide: Contains two cyanamide groups attached to a central nitrogen atom.
Octylcyanamide: Contains a single octyl group attached to the cyanamide moiety.
Uniqueness
Dioctylcyanamide is unique due to the presence of two octyl groups, which impart distinct chemical and physical properties. This makes it more hydrophobic compared to its simpler analogs, and it can interact differently with biological membranes and proteins.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical structure and reactivity make it a valuable tool for the synthesis of complex molecules and the study of biochemical processes. Further research into its properties and applications is likely to uncover new and exciting uses for this compound.
Properties
CAS No. |
85866-42-8 |
|---|---|
Molecular Formula |
C17H34N2 |
Molecular Weight |
266.5 g/mol |
IUPAC Name |
dioctylcyanamide |
InChI |
InChI=1S/C17H34N2/c1-3-5-7-9-11-13-15-19(17-18)16-14-12-10-8-6-4-2/h3-16H2,1-2H3 |
InChI Key |
MRBAYGCQRZGHFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















